molecular formula C7H6ClNO3 B1596390 (2-chloro-4-nitrophenyl)methanol CAS No. 52301-88-9

(2-chloro-4-nitrophenyl)methanol

Cat. No.: B1596390
CAS No.: 52301-88-9
M. Wt: 187.58 g/mol
InChI Key: XHIXVZHYFBOAJT-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrobenzyl alcohol, also known as (2-chloro-4-nitrophenyl)methanol, is a chemical compound with the molecular formula C7H6ClNO3 . It has an average mass of 187.580 Da and a monoisotopic mass of 187.003616 Da .


Synthesis Analysis

The synthesis of 2-Chloro-4-nitrobenzyl alcohol involves the slow addition of 35.9 g (0.22 mol) of 1,1′-carbonyldiimidazole to a solution of 41.1 g (0.2 mol) of 2-chloro-4-nitrobenzoic acid in 400 mL of THF. The reaction mixture is stirred for 1.5 hours at 35° C. The green reaction mixture is then cooled down using ice and combined dropwise with a solution of 26.5 g (0.7 mol) of sodium borohydride in 400 mL of water.


Molecular Structure Analysis

The molecular structure of 2-Chloro-4-nitrobenzyl alcohol consists of a benzene ring substituted with a chlorine atom, a nitro group, and a methanol group . The presence of these functional groups contributes to the compound’s reactivity and physical properties.


Chemical Reactions Analysis

One known reaction of 2-Chloro-4-nitrobenzyl alcohol is its oxidation in the presence of pyridinium chlorochromate in dichloromethane, which yields 4-chloro-2-nitrobenzaldehyde .


Physical and Chemical Properties Analysis

2-Chloro-4-nitrobenzyl alcohol is a solid at room temperature . It has a molecular weight of 187.58 .

Scientific Research Applications

Photocatalytic Oxidation

Selective photocatalytic oxidation of benzyl alcohol and its derivatives, including 2-Chloro-4-nitrobenzyl alcohol, into corresponding aldehydes has been achieved with high conversion and selectivity using titanium dioxide (TiO2) under an oxygen atmosphere and visible light irradiation. This process highlights the potential of 2-Chloro-4-nitrobenzyl alcohol in photocatalytic applications, particularly in the field of green chemistry and sustainable processes (Higashimoto et al., 2009).

Enzymatic Synthesis

The use of ultrasound to improve the synthesis of 4-Nitrobenzyl 2-Chloroacetate from 2-Chloro-4-nitrobenzyl alcohol by lipase catalysis has been investigated. This study provides insights into optimizing enzymatic synthesis conditions, showcasing the application of 2-Chloro-4-nitrobenzyl alcohol in enzymatic reactions and the potential for creating more efficient and environmentally friendly synthesis methods (L. Hui, 2012).

Phototriggered Labeling and Crosslinking

2-Nitrobenzyl alcohol derivatives, including 2-Chloro-4-nitrobenzyl alcohol, have been utilized as photoreactive groups with amine selectivity. Their application in photoaffinity labeling and crosslinking of biomolecules has been explored, highlighting their potential in drug discovery, chemical biology, and protein engineering (Wang et al., 2020).

Reaction Rate and Product Studies

The solvolysis of 2-Chloro-4-nitrobenzyl chloroformate has been studied, providing valuable data on reaction rates, mechanisms, and product selectivity under various solvolytic conditions. This research contributes to a deeper understanding of the chemical behavior of 2-Chloro-4-nitrobenzyl derivatives in different environments (Kyong et al., 2000).

Safety and Hazards

2-Chloro-4-nitrobenzyl alcohol may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

Target of Action

It’s known that this compound is used in proteomics research , suggesting it may interact with proteins or enzymes in the cell.

Mode of Action

CNP-8 . This bacterium degrades 2-chloro-4-nitrophenol via the 1,2,4-benzenetriol pathway . The enzymes HnpAB and HnpC play crucial roles in this degradation process . While this doesn’t directly describe the mode of action of (2-chloro-4-nitrophenyl)methanol, it provides some insight into how similar compounds might interact with their targets.

Biochemical Pathways

CNP-8 . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

CNP-8 results in the formation of 1,2,4-benzenetriol, a less toxic compound .

Biochemical Analysis

Biochemical Properties

(2-chloro-4-nitrophenyl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with flavin-dependent monooxygenases, which catalyze the conversion of this compound to other metabolites. This interaction is crucial for the compound’s role in oxidative reactions, where it acts as a substrate for enzymatic transformations . Additionally, this compound can interact with dioxygenases, which further process the compound through ring-cleavage mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in oxidative stress responses and detoxification pathways . Furthermore, this compound can alter cellular metabolism by acting as a substrate for metabolic enzymes, thereby impacting the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. For example, the compound’s interaction with flavin-dependent monooxygenases involves binding to the enzyme’s active site, leading to the conversion of this compound to other metabolites . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and metabolic pathways . These temporal effects are important for understanding the compound’s long-term impact on biological systems.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . These dosage-dependent effects are critical for determining the safe and effective use of the compound in research and industrial applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves its conversion by flavin-dependent monooxygenases, which catalyze the removal of the nitro group and subsequent formation of other metabolites . This pathway is essential for the compound’s role in oxidative metabolism and detoxification processes. Additionally, this compound can influence metabolic flux by acting as a substrate for other metabolic enzymes, thereby affecting the levels of various metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of this compound within tissues can influence its biochemical activity and overall impact on biological systems. Understanding these transport mechanisms is crucial for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often directed to particular cellular compartments, such as the cytoplasm or mitochondria, through targeting signals or post-translational modifications . This localization is important for its interaction with specific enzymes and other biomolecules, thereby influencing its biochemical and cellular effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in various applications.

Properties

IUPAC Name

(2-chloro-4-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXVZHYFBOAJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200332
Record name 2-Chloro-4-nitrobenzyl alcohol
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Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52301-88-9
Record name 2-Chloro-4-nitrobenzenemethanol
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Record name 2-Chloro-4-nitrobenzyl alcohol
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Record name 2-Chloro-4-nitrobenzyl alcohol
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Record name 2-chloro-4-nitrobenzyl alcohol
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Synthesis routes and methods I

Procedure details

In a 250 mL round bottom flask, methyl 2-chloro-4-nitrobenzoate (5 g, 23 mmol) was dissolved in anhydrous dichloromethane (100 mL). The solution was cooled to −78° C. under nitrogen. Bis(2-methylpropyl)alumane (35 mL, 35 mmol, 1 M in hexane) was added dropwise. The mixture was stirred at −78° C. for 4 hours and quenched by addition of water (5 mL). The resulting mixture was warmed up to room temperature in 20 minutes. Na2SO4 (15 g) was added. After 10 minutes, the mixture was filtered. The filtrate was evaporated to provide (2-chloro-4-nitrophenyl)methanol (95% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

35.9 g (0.22 mol) of 1,1′-carbonyldiimidazole is slowly added to a solution of 41.1 g (0.2 mol) of 2-chloro-4-nitrobenzoic acid in 400 mL of THF. The reaction mixture is stirred for 1.5 hours at 35° C. Then the green reaction mixture is cooled down using ice and at maximum 20° C. combined dropwise with a solution of 26.5 g (0.7 mol) of sodium borohydride in 400 mL of water. After 1.5 hours stirring, the reaction mixture is diluted with 200 mL of water and then neutralized with 250 mL of semiconcentrated hydrochloric acid. It is stirred for 1 hour, then extracted twice with ethyl acetate and the organic phase is dried over sodium sulfate. The desiccant is filtered off and the solvent is evaporated down. The residue is crystallized with petroleum ether, suction filtered, and dried at 50° C. in the drying chamber. Yield: 37.66 g (100% of theory); melting point: 62° C.-64° C.; C7H6ClNO3 (M=187.58); calc.: molecular ion peak (M+H)+: 187/189 (Cl); found: molecular ion peak (M+H)+: 187/189 (Cl); Rf value: 0.70 (silica gel, dichloromethane/methanol (90:10)).
Quantity
35.9 g
Type
reactant
Reaction Step One
Quantity
41.1 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
26.5 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Name
Quantity
400 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-chloro-4-nitrophenyl)methanol
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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